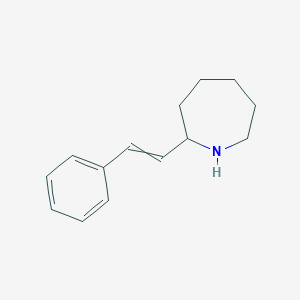
2-(2-phenylethenyl)azepane
Übersicht
Beschreibung
2-(2-phenylethenyl)azepane is a chemical compound with the CAS Number: 1384433-76-4 . It has a molecular weight of 201.31 . The IUPAC name for this compound is 2-[(E)-2-phenylethenyl]azepane .
Synthesis Analysis
The synthesis of azepane-based compounds, such as 2-(2-phenylethenyl)azepane, is a topic of significant interest in organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis
The molecular structure of 2-(2-phenylethenyl)azepane is represented by the InChI Code: 1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2/b11-10+ .Chemical Reactions Analysis
Azepane-based compounds are known for their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Physical And Chemical Properties Analysis
2-(2-phenylethenyl)azepane is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Applications
Azepane-based compounds, including 2-(2-phenylethenyl)azepane, exhibit a variety of pharmacological properties due to their high degree of structural diversity. These compounds have been used in the development of new therapeutic agents for a wide range of diseases. More than 20 azepane-based drugs are FDA-approved, demonstrating their significance in medicinal chemistry. Their applications include treatments for cancer, tuberculosis, Alzheimer's disease, and various microbial infections. They are also used as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants, among other uses (Zha, Gao-Feng et al., 2019).
Synthesis and Optimization
Several studies have focused on the synthesis and optimization of azepane derivatives, including 2-(2-phenylethenyl)azepane, for use in drug discovery. This includes the development of novel azepane derivatives as protein kinase B (PKB) inhibitors (Breitenlechner, C. et al., 2004) and the chemoenzymatic synthesis of substituted azepanes (Zawodny, Wojciech et al., 2018).
Structural Studies
Structural studies on azepane derivatives, including molecular docking and structure-activity relationships (SAR), have been crucial for discovering suitable drug candidates. These studies provide insights into how these compounds can be optimized for increased efficacy and reduced toxicity (Zha, Gao-Feng et al., 2019).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel azepane derivatives, which are important for the development of new pharmacological agents. This includes the synthesis of azepane isomers (Nakajima, J. et al., 2012) and asymmetric synthesis of azepane derivatives for drug discovery projects (Wishka, D. et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Azepane-based compounds continue to play great synthetic relevance because of their different biological activities . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future . The synthesis of complex azepanes from simple nitroarenes by photochemical dearomative ring expansion is a promising strategy .
Wirkmechanismus
- The compound binds to several distinct sites on plasminogen, including both low-affinity and high-affinity sites. The high-affinity site is involved in its binding to fibrin .
- At higher concentrations, CID 121597254 behaves as a noncompetitive inhibitor of plasmin, similar to aminocaproic acid (another antifibrinolytic). However, CID 121597254 is approximately 10-fold more potent than aminocaproic acid .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
2-(2-phenylethenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEGHBUXYDGKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 121597254 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



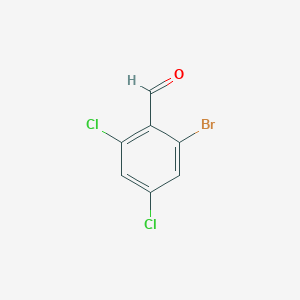
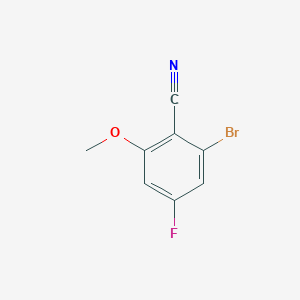
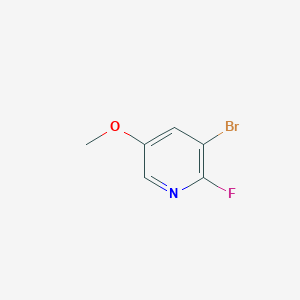
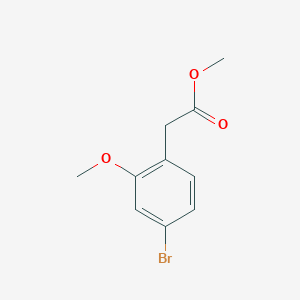
![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)
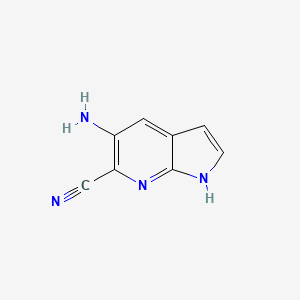
![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)
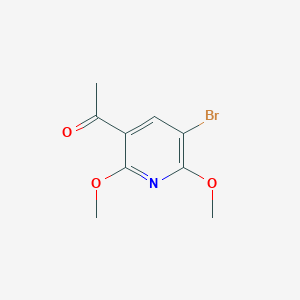
![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)
![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)
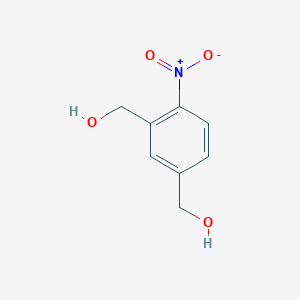
![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)
![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)